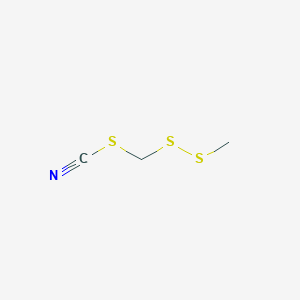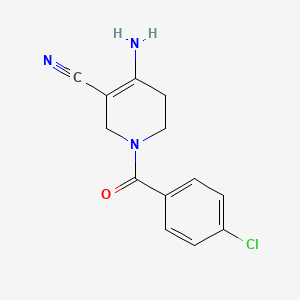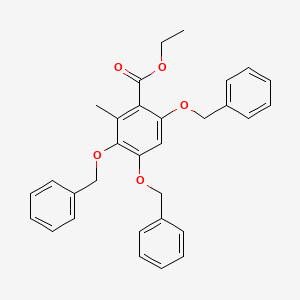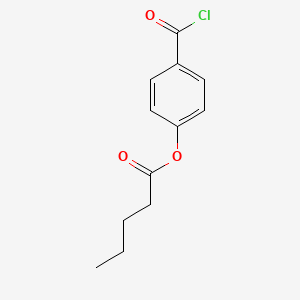![molecular formula C11H14BrNO B14601616 2-Bromo-4-[(butylamino)methylidene]cyclohexa-2,5-dien-1-one CAS No. 61131-63-3](/img/structure/B14601616.png)
2-Bromo-4-[(butylamino)methylidene]cyclohexa-2,5-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-[(butylamino)methylidene]cyclohexa-2,5-dien-1-one is a chemical compound belonging to the class of quinomethanes. These compounds are characterized by the presence of a cyclohexa-2,5-dien-1-one core with various substituents. This particular compound features a bromine atom at the 2-position and a butylamino group at the 4-position, making it a unique derivative within this class.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-[(butylamino)methylidene]cyclohexa-2,5-dien-1-one typically involves the reaction of a suitable precursor with bromine and butylamine under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-[(butylamino)methylidene]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted cyclohexa-2,5-dien-1-one derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-4-[(butylamino)methylidene]cyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-[(butylamino)methylidene]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets. The bromine atom and butylamino group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4-[(methylamino)methylidene]cyclohexa-2,5-dien-1-one
- 2-Bromo-4-[(ethylamino)methylidene]cyclohexa-2,5-dien-1-one
- 2-Bromo-4-[(propylamino)methylidene]cyclohexa-2,5-dien-1-one
Uniqueness
2-Bromo-4-[(butylamino)methylidene]cyclohexa-2,5-dien-1-one is unique due to the presence of the butylamino group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
61131-63-3 |
|---|---|
Fórmula molecular |
C11H14BrNO |
Peso molecular |
256.14 g/mol |
Nombre IUPAC |
2-bromo-4-(butyliminomethyl)phenol |
InChI |
InChI=1S/C11H14BrNO/c1-2-3-6-13-8-9-4-5-11(14)10(12)7-9/h4-5,7-8,14H,2-3,6H2,1H3 |
Clave InChI |
MZDQCCXAJRLVPF-UHFFFAOYSA-N |
SMILES canónico |
CCCCN=CC1=CC(=C(C=C1)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methanone, phenyl[1-(phenylmethyl)cyclopropyl]-](/img/structure/B14601551.png)
![Benzyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate](/img/structure/B14601552.png)







![2-([1,1'-Biphenyl]-4-yl)-4-methyl-3-phenylpyridine](/img/structure/B14601604.png)


